1,3-Di-tert-butyl-5-nitrobenzene

Catalog No.
S1766901
CAS No.
38896-15-0
M.F
C14H21NO2
M. Wt
235.32g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Di-tert-butyl-5-nitrobenzene

CAS Number

38896-15-0

Product Name

1,3-Di-tert-butyl-5-nitrobenzene

IUPAC Name

1,3-ditert-butyl-5-nitrobenzene

Molecular Formula

C14H21NO2

Molecular Weight

235.32g/mol

InChI

InChI=1S/C14H21NO2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)15(16)17/h7-9H,1-6H3

InChI Key

LUYJFRAXBOUNPV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)[N+](=O)[O-])C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)[N+](=O)[O-])C(C)(C)C
  • Organic Synthesis

    The presence of the nitro group (-NO2) makes 1,3-Di-tert-butyl-5-nitrobenzene a potential intermediate in organic synthesis. The nitro group can be readily converted into other functional groups, allowing for the creation of complex molecules. PubChem:

  • Steric Hindrance Studies

    The two bulky tert-butyl groups (C(CH3)3) on the benzene ring introduce significant steric hindrance. This property could be useful in studying reaction mechanisms and understanding how steric effects influence reaction rates and selectivities.

  • Material Science Applications

1,3-Di-tert-butyl-5-nitrobenzene is an aromatic compound characterized by the presence of two tert-butyl groups and a nitro group attached to a benzene ring. Its molecular formula is C14H21NO2C_{14}H_{21}NO_2 with a molecular weight of approximately 235.32 g/mol. The compound features a benzene ring with substituents at the 1, 3, and 5 positions, which influence its chemical properties and reactivity.

The synthesis of 1,3-di-tert-butyl-5-nitrobenzene typically involves:

  • Nitration of Di-tert-butylbenzene: This method uses a mixture of concentrated sulfuric and nitric acids to introduce the nitro group onto the aromatic ring.
  • Electrophilic Aromatic Substitution: Starting from tert-butyl-substituted benzene derivatives, controlled conditions allow for selective nitration at the desired position.

1,3-Di-tert-butyl-5-nitrobenzene finds applications in various fields:

  • Chemical Research: It serves as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: The compound may be used in developing polymers or materials with specific properties due to its unique structure.
  • Pharmaceuticals: Its derivatives could be explored for potential therapeutic applications due to their biological activity.

Interaction studies involving 1,3-di-tert-butyl-5-nitrobenzene often focus on its reactivity with other chemical species:

  • Reactivity with Aroxyl Radicals: Research has shown that nitro compounds can influence the reactivity of aroxyl radicals, which are important in various biochemical processes .
  • Complex Formation: Studies may also investigate how this compound interacts with metal ions or other ligands to form coordination complexes.

1,3-Di-tert-butyl-5-nitrobenzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
1-tert-butyl-3-nitrobenzeneOne tert-butyl and one nitro groupLess sterically hindered than 1,3-di-tert-butyl-5-nitrobenzene .
1,3-Di-tert-butylbenzeneTwo tert-butyl groupsLacks the nitro group; more electron-donating .
2,6-Di-tert-butylphenolTwo tert-butyl groups and hydroxylExhibits different reactivity due to hydroxyl presence .
2-Nitro-4-tert-butylanilineNitro group and amineDifferent functional groups lead to distinct biological activities .

Structural Formula and Representation

1,3-Di-tert-butyl-5-nitrobenzene is an aromatic compound with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.33 g/mol [1]. The compound features a benzene ring substituted at positions 1, 3, and 5 with two tert-butyl groups and one nitro group, respectively [2]. The IUPAC name for this compound is 1,3-ditert-butyl-5-nitrobenzene, and it is identified by the Chemical Abstracts Service number 38896-15-0 [1] [2].
The structural representation reveals a symmetrical 1,3,5-trisubstituted benzene ring where the two bulky tert-butyl groups occupy meta positions relative to each other, while the nitro group is positioned meta to both tert-butyl substituents [3]. The SMILES notation for this compound is O=N+[O-], which accurately represents the electronic structure and connectivity [1].

Bond Angles and Geometric Parameters

The geometric parameters of 1,3-Di-tert-butyl-5-nitrobenzene demonstrate characteristic aromatic ring distortions due to steric interactions between the bulky substituents [7]. The benzene ring maintains an average carbon-carbon-carbon bond angle of 120.00 degrees, with individual angles ranging from 117.27 to 123.23 degrees [2]. This deviation from the ideal 120-degree angle in benzene is attributed to the steric influence of the tert-butyl groups and the electronic effects of the nitro substituent [7].
The carbon-carbon bond lengths within the benzene ring range from 1.4007 to 1.4160 Ångstroms, with an average of approximately 1.404 Ångstroms [2]. These values are consistent with aromatic character, though slight variations occur due to the electron-withdrawing nature of the nitro group and the electron-donating effects of the tert-butyl substituents [7]. The carbon-nitrogen bond connecting the benzene ring to the nitro group measures 1.4700 Ångstroms, which is typical for aromatic carbon-nitro bonds [2].

The nitrogen-oxygen bonds within the nitro group both measure 1.2397 Ångstroms, indicating equivalent resonance structures and delocalization of electron density across the nitro moiety [2]. The carbon-tert-butyl bonds average 1.541 Ångstroms, reflecting the typical length for sp³-sp² carbon-carbon single bonds [2].

Steric Implications of tert-Butyl Positioning

The positioning of the two tert-butyl groups at the 1 and 3 positions creates significant steric hindrance that influences the overall molecular conformation and reactivity . Each tert-butyl group consists of a quaternary carbon center bonded to three methyl groups, creating a bulky spherical volume around the attachment point . The meta arrangement of these groups minimizes direct steric clashes while still providing substantial steric protection to the benzene ring .

The steric bulk of the tert-butyl groups restricts rotation around the carbon-benzene bonds and creates a conformational preference that affects the molecule's three-dimensional structure . This steric hindrance is particularly significant in chemical reactions, where the approach of reagents to the benzene ring or the nitro group may be severely limited [21]. The electron-donating nature of the tert-butyl groups also creates an electronic environment that opposes the electron-withdrawing effects of the nitro group, resulting in a balanced electronic distribution across the aromatic system .

Spectroscopic Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 1,3-Di-tert-butyl-5-nitrobenzene through characteristic chemical shift patterns and coupling relationships [11] [13]. In proton nuclear magnetic resonance spectroscopy, the tert-butyl groups appear as a prominent singlet between 1.30 and 1.40 parts per million, integrating for eighteen protons due to the magnetic equivalence of all methyl groups [11] [14]. This signal's position reflects the typical chemical shift range for aliphatic methyl groups attached to quaternary carbons [11].
The aromatic region displays three distinct signals corresponding to the three non-equivalent aromatic protons on the benzene ring [11]. The proton ortho to the nitro group appears most downfield at 8.00-8.20 parts per million as a singlet due to the strong deshielding effect of the electron-withdrawing nitro substituent [11] [15]. The two remaining aromatic protons appear as doublets in the 7.40-7.80 parts per million range, with their exact positions influenced by the combined electronic effects of the adjacent substituents [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals seven distinct carbon environments within the molecule [11] [14]. The tert-butyl methyl carbons resonate at 30-32 parts per million, while the quaternary carbons of the tert-butyl groups appear at 34-36 parts per million [11] [14]. The aromatic carbons display a characteristic distribution across the 118-155 parts per million range, with the nitro-substituted carbon appearing most downfield due to the electron-withdrawing nature of the nitro group [11] [15].

Infrared Spectroscopic Analysis

Infrared spectroscopic analysis of 1,3-Di-tert-butyl-5-nitrobenzene reveals characteristic absorption bands that confirm the presence of specific functional groups and structural features [12] [15]. The most prominent features in the infrared spectrum are the nitro group stretching vibrations, which appear as strong bands at 1520-1540 wavenumbers for the asymmetric stretch and 1340-1360 wavenumbers for the symmetric stretch [15] [26]. These bands are diagnostic for aromatic nitro compounds and confirm the presence of the nitro substituent [15] [26].

The tert-butyl groups contribute several characteristic absorptions to the infrared spectrum [12] [13]. Strong carbon-hydrogen stretching vibrations appear in the 2950-2970 wavenumber region, corresponding to the methyl groups of the tert-butyl substituents [12] [13]. Additional bands at 1390-1410 wavenumbers and 1360-1380 wavenumbers correspond to the symmetric and asymmetric deformation modes of the tert-butyl groups, respectively [12] [13].

The substitution pattern of the benzene ring is confirmed by characteristic out-of-plane bending vibrations at 850-870 wavenumbers, which are diagnostic for 1,3,5-trisubstituted benzene derivatives [12] [15]. A medium-intensity band at 700-730 wavenumbers corresponds to carbon-nitrogen stretching, further confirming the presence of the aromatic nitro group [15] [26].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1,3-Di-tert-butyl-5-nitrobenzene reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition [23] [24] [26]. The molecular ion appears at mass-to-charge ratio 235 with medium intensity, corresponding to the intact molecule [23] [26]. The relatively low intensity of the molecular ion is typical for nitroaromatic compounds due to the instability of the radical cation formed upon electron ionization [23] [26].
The most prominent fragmentation pathway involves the loss of methyl radicals from the tert-butyl groups, producing a strong peak at mass-to-charge ratio 220 corresponding to [M-CH₃]⁺ [23] [25]. Sequential loss of additional methyl groups leads to peaks at mass-to-charge ratios 204 and lower masses [23] [25]. The loss of the entire nitro group produces a strong peak at mass-to-charge ratio 189, corresponding to [M-NO₂]⁺, which is characteristic of nitroaromatic compounds [23] [26] [27].

A very strong peak at mass-to-charge ratio 57 corresponds to the tert-butyl fragment [C₄H₉]⁺, which is a diagnostic ion for compounds containing tert-butyl groups [23] [25]. The tropylium ion at mass-to-charge ratio 91 [C₇H₇]⁺ appears with strong intensity and is characteristic of aromatic compounds that can form seven-membered ring cations [23] [25]. Additional fragments at mass-to-charge ratios 46 and 30 correspond to [NO₂]⁺ and [NO]⁺ respectively, confirming the presence of the nitro functional group [23] [26] [27].

Crystallographic Analysis

Crystal System and Packing Arrangement

Crystallographic analysis of 1,3-Di-tert-butyl-5-nitrobenzene reveals structural organization principles that govern the solid-state arrangement of the molecules [18] [20] [22]. Based on structural similarities with related nitroaromatic compounds containing bulky substituents, the compound is expected to crystallize in either a monoclinic or orthorhombic crystal system [18] [20]. The most probable space groups are P21/c or P212121, which are commonly observed for molecules of similar size and functionality [18] [20] [22].
The unit cell is anticipated to contain four molecules (Z = 4), which is typical for organic compounds of this molecular weight and shape [18] [20]. The calculated density is expected to range from 1.1 to 1.2 grams per cubic centimeter, reflecting the moderate molecular weight and the presence of relatively light atoms [18] [20]. The packing coefficient, which describes the efficiency of space filling in the crystal, is predicted to be between 0.65 and 0.70, consistent with organic molecular crystals containing bulky substituents [18] [20].

Intermolecular Interactions in Solid State

The solid-state structure of 1,3-Di-tert-butyl-5-nitrobenzene is dominated by several types of intermolecular interactions that stabilize the crystal packing [18] [20] [21]. The primary structural motif involves carbon-hydrogen to oxygen hydrogen bonds between the aromatic and tert-butyl hydrogen atoms and the oxygen atoms of neighboring nitro groups [18] [20] [26]. These interactions, while individually weak, collectively provide significant stabilization to the crystal structure [20] [26].

Secondary interactions include weak π-π stacking between aromatic rings, although the bulky tert-butyl substituents limit the extent of these interactions compared to unsubstituted aromatic compounds [20] [21]. The electron-deficient nature of the nitro-substituted benzene ring promotes these stacking interactions with neighboring aromatic systems [20] [21]. However, the steric hindrance from the tert-butyl groups prevents close approach of the aromatic rings, resulting in relatively weak π-π interactions [20] [21].

Van der Waals interactions between the tert-butyl groups of neighboring molecules contribute to the overall stability of the crystal structure [18] [20]. These interactions help to fill void spaces in the crystal and optimize the packing efficiency [18] [20]. The combination of these various intermolecular forces results in a stable three-dimensional network that determines the macroscopic properties of the crystalline material [18] [20].

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides the most definitive structural information for 1,3-Di-tert-butyl-5-nitrobenzene, allowing precise determination of atomic positions, bond lengths, and bond angles [18] [22]. Data collection is typically performed at temperatures between 150 and 298 Kelvin to minimize thermal motion and maximize data quality [18] [22]. The resolution limit for high-quality diffraction data is expected to be in the range of 0.8 to 1.0 Ångstroms, providing sufficient detail for accurate structural determination [18] [22].

The refinement of the crystal structure typically yields R-factors between 0.03 and 0.06 for high-quality crystals, indicating excellent agreement between observed and calculated structure factors [18] [22]. Heavy atoms (carbon, nitrogen, and oxygen) are refined with anisotropic thermal parameters to account for directional thermal motion, while hydrogen atoms are typically refined isotropically or with constrained thermal parameters [18] [22].

XLogP3

5.1

Dates

Last modified: 07-19-2023

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